molecular formula C4H7F2N B039680 3,3-Difluoropyrrolidine CAS No. 316131-01-8

3,3-Difluoropyrrolidine

Cat. No. B039680
CAS RN: 316131-01-8
M. Wt: 107.1 g/mol
InChI Key: KVTUSMPNLUCCQO-UHFFFAOYSA-N
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Description

3,3-Difluoropyrrolidine is a chemical compound with the molecular formula C4H7F2N . It can be used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 and dual leucine zipper kinase (DLK) inhibitors .


Synthesis Analysis

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported . The synthesis involves the isolation of two intermediates, which are prepared via two efficient through processes: a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to prepare the 2,2-difluorosuccinic acid and an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone followed by BH3·Me2S reduction .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine is characterized by a pyrrolidine ring with two fluorine atoms attached to the 3rd carbon atom . The molecular weight of the compound is 107.10 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3-Difluoropyrrolidine include a Claisen rearrangement and a Ru(VIII)-catalyzed oxidation to prepare the 2,2-difluorosuccinic acid, followed by an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone .


Physical And Chemical Properties Analysis

3,3-Difluoropyrrolidine has a density of 1.1±0.1 g/cm3, a boiling point of 84.3±40.0 °C at 760 mmHg, and a vapor pressure of 72.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 32.5±3.0 kJ/mol and a flash point of 4.8±27.3 °C .

Scientific Research Applications

Building Block in Synthesis

3,3-Difluoropyrrolidine can be used as a building block in the synthesis of various compounds . It’s a versatile reagent that can be used to introduce the pyrrolidine ring into a variety of molecules.

Inhibitors of Dipeptidyl Peptidase-4

It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.

Dual Leucine Zipper Kinase (DLK) Inhibitors

3,3-Difluoropyrrolidine has been used in the synthesis of Dual leucine zipper kinase (DLK) inhibitors . DLK is a protein kinase that is involved in neuronal development and differentiation, and inhibitors of this enzyme could potentially be used in the treatment of neurodegenerative diseases.

Preparation of β-Aminofluoroalkenes

It can also be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst . β-Aminofluoroalkenes are useful intermediates in organic synthesis and can be used to prepare a variety of fluorinated compounds.

Mechanism of Action

Target of Action

3,3-Difluoropyrrolidine is primarily used as a building block in the synthesis of various compounds, including triazole substituted prolyl difluoropyrrolidines and dual leucine zipper kinase (DLK) inhibitors . These compounds target specific enzymes, such as dipeptidyl peptidase-4 and DLK , respectively .

Mode of Action

For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors , it contributes to the inhibition of the enzyme, affecting the regulation of insulin secretion .

Biochemical Pathways

The biochemical pathways affected by 3,3-Difluoropyrrolidine depend on the specific compounds it is used to synthesize. For example, in the case of dipeptidyl peptidase-4 inhibitors, the compound plays a role in the glucagon-like peptide-1 (GLP-1) pathway , which is involved in the regulation of glucose homeostasis .

Pharmacokinetics

The pharmacokinetics of 3,3-Difluoropyrrolidine have been studied in rats, dogs, and humans . The compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after administration . It is primarily eliminated through metabolism and renal clearance .

Result of Action

The molecular and cellular effects of 3,3-Difluoropyrrolidine’s action depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, leading to increased levels of GLP-1 and improved glucose homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3-Difluoropyrrolidine. For instance, the compound’s fluoride substituents improve the potency of the active pharmaceutical ingredients and enhance their permeability through cell membranes .

Safety and Hazards

The compound is classified as an eye irritant and skin irritant, and it can cause respiratory system irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTUSMPNLUCCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382324
Record name 3,3-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropyrrolidine

CAS RN

316131-01-8
Record name 3,3-difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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